molecular formula C12H7N3O4 B1619585 2-Amino-6-nitro-benzo[de]isoquinoline-1,3-dione CAS No. 52083-01-9

2-Amino-6-nitro-benzo[de]isoquinoline-1,3-dione

Cat. No.: B1619585
CAS No.: 52083-01-9
M. Wt: 257.2 g/mol
InChI Key: KCHRHUZMJQITPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-nitro-benzo[de]isoquinoline-1,3-dione is a heterocyclic compound that belongs to the benzo[de]isoquinoline-1,3-dione family.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-nitro-benzo[de]isoquinoline-1,3-dione typically involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . The reaction conditions often include the use of solvents such as benzene and petroleum ether, followed by recrystallization to obtain the pure compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-nitro-benzo[de]isoquinoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Amino-6-nitro-benzo[de]isoquinoline-1,3-dione involves its interaction with molecular targets through its functional groups. The amino group can participate in hydrogen bonding and nucleophilic reactions, while the nitro group can undergo redox reactions. These interactions contribute to the compound’s effectiveness as a chemosensor and its potential biological activities .

Properties

IUPAC Name

2-amino-6-nitrobenzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3O4/c13-14-11(16)7-3-1-2-6-9(15(18)19)5-4-8(10(6)7)12(14)17/h1-5H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHRHUZMJQITPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353705
Record name 2-Amino-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52083-01-9
Record name 2-Amino-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-6-nitro-benzo[de]isoquinoline-1,3-dione
Reactant of Route 2
2-Amino-6-nitro-benzo[de]isoquinoline-1,3-dione
Reactant of Route 3
Reactant of Route 3
2-Amino-6-nitro-benzo[de]isoquinoline-1,3-dione
Reactant of Route 4
Reactant of Route 4
2-Amino-6-nitro-benzo[de]isoquinoline-1,3-dione
Reactant of Route 5
2-Amino-6-nitro-benzo[de]isoquinoline-1,3-dione
Reactant of Route 6
Reactant of Route 6
2-Amino-6-nitro-benzo[de]isoquinoline-1,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.